molecular formula C17H17ClO5 B11654075 Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B11654075
M. Wt: 336.8 g/mol
InChI Key: IEWRMYKZFYBDQX-UHFFFAOYSA-N
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Description

Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate is a synthetic organic compound with the molecular formula C17H17ClO5 This compound is characterized by a complex structure that includes a chlorinated chromenone moiety linked to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate can be compared with other chromenone derivatives:

    Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]acetate: Similar structure but different ester group.

    8-Chloro-4-oxo-1,2,3,4-tetrahydrochromen-7-yl acetate: Lacks the ethyl ester group.

    Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]butanoate: Longer ester chain.

The uniqueness of this compound lies in its specific ester group and the presence of the chlorinated chromenone core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

InChI

InChI=1S/C17H17ClO5/c1-3-21-16(19)9(2)22-15-8-14-12(7-13(15)18)10-5-4-6-11(10)17(20)23-14/h7-9H,3-6H2,1-2H3

InChI Key

IEWRMYKZFYBDQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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